5-Chloro-2-(cyclopropylamino)pyridine-4-carboxylic acid
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Overview
Description
5-Chloro-2-(cyclopropylamino)pyridine-4-carboxylic acid is a chemical compound with the molecular formula C9H9ClN2O2 and a molecular weight of 212.64 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Chlorination and Amination: Starting from 2-aminopyridine-4-carboxylic acid, the compound can be chlorinated at the 5-position using appropriate chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). Subsequently, cyclopropylamine can be introduced to form the cyclopropylamino group.
Cyclization Reactions: Another approach involves cyclization reactions starting from suitable precursors that already contain the cyclopropylamino group.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with controlled reaction conditions to ensure high yield and purity. The process involves careful monitoring of temperature, pressure, and reaction time to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-(cyclopropylamino)pyridine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as this compound derivatives.
Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine or alcohol derivatives.
Substitution Reactions: Substitution reactions can introduce different functional groups at the 5-position or other positions on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Derivatives of the carboxylic acid group.
Reduction Products: Amines or alcohols.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
5-Chloro-2-(cyclopropylamino)pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in biological studies to investigate its effects on various biological systems and pathways.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 5-Chloro-2-(cyclopropylamino)pyridine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the activation or inhibition of certain biological processes. The exact mechanism of action depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-Chloro-2-(cyclopropylamino)pyridine-4-carboxylic acid can be compared with other similar compounds, such as:
5-Chloro-2-(cyclopropylamino)pyridine-4-carbonitrile: This compound differs by having a cyano group instead of a carboxylic acid group.
3-Chloro-2-(cyclopropylamino)-5-(trifluoromethyl)pyridine: This compound has a trifluoromethyl group at the 5-position.
2-Chloro-N-cyclopropyl-4-pyrimidinamine: This compound has a pyrimidinamine structure instead of a pyridine ring.
Properties
IUPAC Name |
5-chloro-2-(cyclopropylamino)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2/c10-7-4-11-8(12-5-1-2-5)3-6(7)9(13)14/h3-5H,1-2H2,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSZLPPRCHEMOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC=C(C(=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1597319-09-9 |
Source
|
Record name | 5-chloro-2-(cyclopropylamino)pyridine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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